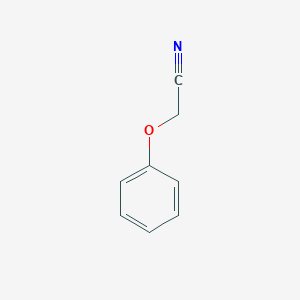
Phenoxyacetonitrile
Overview
Description
Phenoxyacetonitrile serves as a fundamental building block in the synthesis of arylnitrile structures, derived from simple aromatic feedstocks. Its utility in chemical synthesis stems from its role in facilitating the introduction of cyano groups into aromatic compounds.
Synthesis Analysis
The synthesis of phenoxyacetonitrile can be achieved through multiple routes. Notably, a nickel-catalyzed cyanation of phenol derivatives with aminoacetonitriles represents an environmentally friendly and efficient method. This process employs a nickel-based catalytic system and aminoacetonitriles as a cyanating agent, enabling the transformation of versatile phenol derivatives into arylnitriles with significant ease and minimal environmental impact (Ryosuke Takise, K. Itami, & Junichiro Yamaguchi, 2016).
Molecular Structure Analysis
The molecular structure of phenoxyacetonitrile derivatives has been elucidated through various analytical techniques, including NMR and crystallography. These studies reveal detailed insights into the compound's structural dynamics and how they influence its reactivity and physical properties (Jin-Lan Li et al., 2023).
Chemical Reactions and Properties
Phenoxyacetonitrile undergoes several chemical reactions, including the addition of arylboronic acids catalyzed by cationic palladium complexes. This reaction pathway facilitates the synthesis of benzofurans from phenoxyacetonitriles, showcasing the compound's versatility in organic synthesis (Baowei Zhao & Xiyan Lu, 2006).
Scientific Research Applications
Improved Detection in Liquid Chromatography-Mass Spectrometry : A study by Geerdink et al. (1987) demonstrated that adding chloroacetonitrile to an acetonitrile-water eluent significantly improves detection performance in liquid chromatography-negative chemical ionization mass spectrometry. This enhances sensitivity for lower chlorinated phenols by up to 30-fold (Geerdink, Maris, Jong, Frei, & Brinkman, 1987).
Catalytic Synthesis of Benzofurans : Zhao and Lu (2006) reported that a cationic palladium catalyst is highly active for the one-step synthesis of benzofurans from phenoxyacetonitriles, yielding moderate to good yields of aryl ketones (Zhao & Lu, 2006).
Phenolic Compounds Research : Boudet (2007) discussed the crucial role of phenolic compounds in plants for adapting to changing environments and providing color, taste, and health benefits. Advances in molecular biology and genomics have furthered our understanding of their synthesis and regulation (Boudet, 2007).
Herbicide Development : Blackman (1945) explored the performance of phenoxyacetic acids like 4-chloro-2-methyl-phenoxyacetic acid and 2:4-dichlorophenoxyacetic acid as selective weed-killers, suggesting potential use in agricultural applications (Blackman, 1945).
Synthesis of Flavonoids and Derivatives : Arkhipov, Smirnov, and Khilya (1997) demonstrated the synthesis of 2,4-dihydroxyphenoxyacetophenones and their cyclization to new 3-phenoxychromone derivatives using the Houben-Hoesch reaction (Arkhipov, Smirnov, & Khilya, 1997).
Hydroxylation of Phenol : Zhang et al. (2002) reported that copper-12-silicotungstic acid catalyzes the oxidation of phenol to dihydroxybenzene with hydrogen peroxide, with a maximum conversion of 39% in acetonitrile, offering an improvement over previous methods (Zhang, Zhang, Ding, Yan, Ren, & Suo, 2002).
Safety And Hazards
Phenoxyacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing and eye/face protection are advised .
properties
IUPAC Name |
2-phenoxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLSCJFPVSQXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287158 | |
| Record name | Phenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxyacetonitrile | |
CAS RN |
3598-14-9 | |
| Record name | 2-Phenoxyacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3598-14-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxyacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Phenoxyacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU78TF2FK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




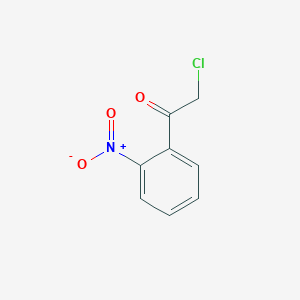
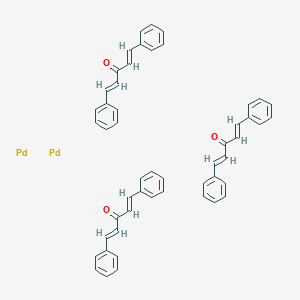
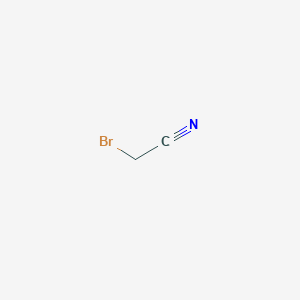
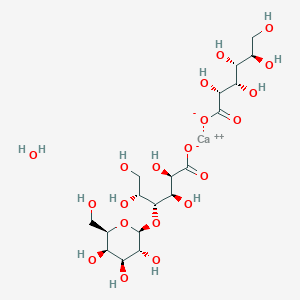
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)





